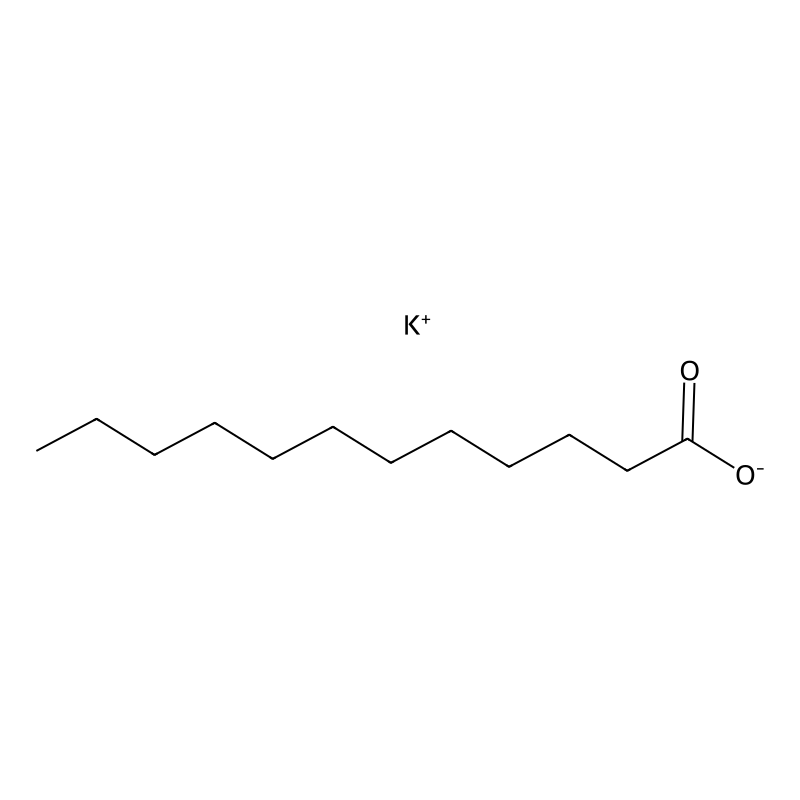Potassium laurate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Insecticides
Specific Scientific Field: Entomology
Application Summary: Potassium laurate is used as an insecticide. It is one of the potassium salts that are used as insecticides, acaricides, herbicides, and algaecides .
Methods of Application: Potassium laurate is applied directly to the insects. The toxicity of the potassium soaps is determined by their concentration. Mortality of 98% was reached with concentrations ≥0.5% .
Results or Outcomes: The order of toxicity of the potassium soaps at 0.5% is: oleate > laurate > caprate > caprylate > myristate > palmitiae. There was no significant mortality of aphids exposed to potassium caproate and potassium stearate when compared to controls .
Lung Bioengineering
Specific Scientific Field: Tissue Engineering
Application Summary: Potassium laurate (PL), a natural detergent, significantly reduces lung extracellular matrix (ECM) damage during the decellularization process compared with protocols using sodium dodecyl sulfate .
Methods of Application: Potassium laurate is used in the decellularization process of lung bioengineering. It is applied to the lung tissue during the decellularization process .
Results or Outcomes: PL-decellularized lungs showed better microarchitecture preservation and low biological reactions after subcutaneous implantation .
Potassium laurate is a metal-organic compound with the chemical formula . It is classified as a metallic soap, which means it is a metal derivative of a fatty acid—in this case, lauric acid. This compound typically appears as a powder or light-tan paste and is soluble in water and ethyl benzene. Its unique structure contributes to its effectiveness as an emulsifier and surfactant in various applications, particularly in the cosmetics industry .
The mechanism of action of potassium laurate depends on its application.
- Saponification: This reaction occurs when potassium laurate interacts with strong bases, resulting in the formation of soap.
- Esterification: Potassium laurate can react with alcohols to form esters.
- Hydrolysis: In the presence of water, potassium laurate can revert to its original components—lauric acid and potassium hydroxide.
Common reagents used in these reactions include potassium hydroxide and sodium hydroxide for saponification, while methanol and ethanol are typically used for esterification. Hydrolysis reactions require water to regenerate lauric acid .
Potassium laurate exhibits notable biological activities, including antifungal, insecticidal, and bactericidal properties. Its effectiveness as a surfactant enhances its ability to disrupt microbial cell membranes, making it useful in various formulations aimed at controlling microbial growth. Additionally, its mild alkalinity contributes to its safety profile compared to other more aggressive agents .
Potassium laurate can be synthesized through several methods:
- Direct Reaction: The most common method involves the reaction of lauric acid with potassium hydroxide. This process typically requires heating lauric acid in an aqueous solution of potassium hydroxide, leading to the formation of potassium laurate and water.Procedure:
- Industrial Production: In industrial settings, potassium laurate is often produced via the saponification of lauric acid derived from natural sources like coconut or palm kernel oil, conducted under controlled temperature and pressure conditions .
Potassium laurate finds extensive use across various industries due to its multifunctional properties:
- Cosmetics: It serves as an emulsifier and surfactant in lotions, creams, and other personal care products.
- Agriculture: The compound is utilized as a fungicide, insecticide, and bactericide in agricultural applications.
- Firefighting: Potassium laurate contributes to foam formulations that help suffocate fires by preventing oxygen supply .
- Food Industry: It may also be used as an additive for food processing due to its emulsifying properties.
Research indicates that potassium laurate interacts effectively with other compounds in various formulations. For example, when combined with other fatty acid salts like sodium oleate or potassium myristate, it enhances foaming properties and stability in surfactant-based compositions. These interactions are crucial for developing efficient cleaning agents and fire extinguishing foams .
Potassium laurate shares similarities with several other compounds derived from fatty acids. Here are some notable comparisons:
| Compound | Chemical Formula | Unique Properties |
|---|---|---|
| Sodium laurate | Similar structure but contains sodium; used similarly as a surfactant. | |
| Potassium oleate | Derived from oleic acid; longer carbon chain affects physical properties. | |
| Potassium myristate | Shares applications but differs in melting point and solubility profile. |
Uniqueness of Potassium Laurate: The compound's specific balance between hydrophilic (water-attracting) and lipophilic (fat-attracting) properties makes it particularly effective for forming stable emulsions and foams. Its solubility in water combined with mild alkalinity distinguishes it from similar compounds, enhancing its versatility in various formulations .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 13 of 18 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 5 of 18 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
67701-09-1
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying; Surfactant
General Manufacturing Information
Paint and coating manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Transportation equipment manufacturing
Dodecanoic acid, potassium salt (1:1): ACTIVE








